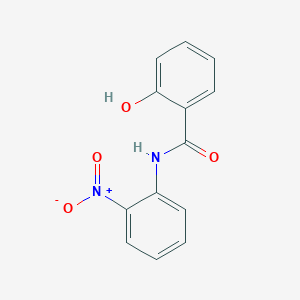

2-hydroxy-N-(2-nitrophenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-hydroxy-N-(2-nitrophényl)benzamide est un composé organique de formule moléculaire C13H10N2O4. Il s'agit d'un dérivé du benzamide, caractérisé par la présence d'un groupe hydroxyle et d'un groupe nitro liés au cycle benzénique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-hydroxy-N-(2-nitrophényl)benzamide implique généralement la réaction de la 2-nitroaniline avec l'acide salicylique en présence d'un agent déshydratant tel que le chlorure de thionyle. La réaction se déroule par la formation d'un intermédiaire, qui est ensuite converti en produit final par chauffage sous reflux.

Méthodes de production industrielle

La production industrielle du 2-hydroxy-N-(2-nitrophényl)benzamide peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du composé. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le produit souhaité.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-hydroxy-N-(2-nitrophényl)benzamide subit diverses réactions chimiques, notamment :

Oxydation : le groupe hydroxyle peut être oxydé pour former un dérivé quinonique.

Réduction : le groupe nitro peut être réduit en un groupe amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.

Substitution : le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe nitro.

Réactifs et conditions courants

Oxydation : les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : des agents réducteurs tels que l'hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium sont utilisés.

Substitution : des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.

Principaux produits formés

Oxydation : dérivés quinoniques.

Réduction : dérivés aminés.

Substitution : divers benzamides substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Le 2-hydroxy-N-(2-nitrophényl)benzamide a plusieurs applications en recherche scientifique :

Chimie : utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.

Biologie : étudié pour son potentiel d'agent antimicrobien en raison de sa capacité à inhiber la croissance bactérienne.

Médecine : exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.

Industrie : utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les polymères et les revêtements.

5. Mécanisme d'action

Le mécanisme d'action du 2-hydroxy-N-(2-nitrophényl)benzamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, son activité antimicrobienne est attribuée à sa capacité à perturber les parois cellulaires bactériennes et à inhiber les enzymes essentielles. Les effets anti-inflammatoires du composé seraient dus à son inhibition des cytokines pro-inflammatoires et des enzymes telles que la cyclooxygénase.

Mécanisme D'action

The mechanism of action of 2-hydroxy-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Comparaison Avec Des Composés Similaires

Composés similaires

2-hydroxy-N-(4-nitrophényl)benzamide : structure similaire mais avec le groupe nitro en position para.

2-hydroxy-N-(2-chlorophényl)benzamide : contient un atome de chlore au lieu d'un groupe nitro.

2-hydroxy-N-(2-méthylphényl)benzamide : contient un groupe méthyle au lieu d'un groupe nitro.

Unicité

Le 2-hydroxy-N-(2-nitrophényl)benzamide est unique en raison de la présence de groupes hydroxyle et nitro, qui confèrent une réactivité chimique et une activité biologique distinctes. La position ortho du groupe nitro par rapport à la liaison amide améliore son potentiel d'interactions spécifiques avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et le développement.

Propriétés

Numéro CAS |

37183-26-9 |

|---|---|

Formule moléculaire |

C13H10N2O4 |

Poids moléculaire |

258.23 g/mol |

Nom IUPAC |

2-hydroxy-N-(2-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H10N2O4/c16-12-8-4-1-5-9(12)13(17)14-10-6-2-3-7-11(10)15(18)19/h1-8,16H,(H,14,17) |

Clé InChI |

BOGCXDSQUVFRGC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.